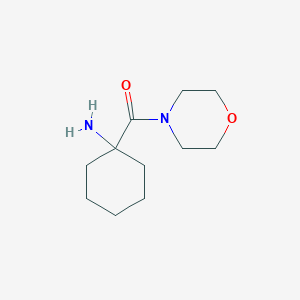

1-(Morpholine-4-carbonyl)cyclohexan-1-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-aminocyclohexyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c12-11(4-2-1-3-5-11)10(14)13-6-8-15-9-7-13/h1-9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSISZXXFMPVORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)N2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations for 1 Morpholine 4 Carbonyl Cyclohexan 1 Amine

Retrosynthetic Disconnection Analysis of the Target Compound

Retrosynthetic analysis is a foundational strategy in organic synthesis for deconstructing a target molecule into simpler, commercially available starting materials. For 1-(Morpholine-4-carbonyl)cyclohexan-1-amine, the most logical and common disconnection point is the amide bond, which is one of the most frequently utilized disconnections in organic synthesis. sigmaaldrich.comamazonaws.com This C-N bond cleavage reveals two key synthons: a nucleophilic amine component and an electrophilic carbonyl component.

This primary disconnection leads to two precursor fragments:

1-Aminocyclohexane-1-carboxylic acid : This bifunctional molecule contains the core cyclohexane (B81311) ring with both the amine and the carboxylic acid groups required for the subsequent coupling reaction.

Morpholine (B109124) : A readily available cyclic secondary amine that serves as the nucleophile.

Optimized Direct Amidation Routes to Form the Carboxamide Linkage

The formation of the amide bond is a critical step in the synthesis of the target compound. While direct thermal condensation of a carboxylic acid and an amine is possible, it requires high temperatures and is often inefficient. Modern organic synthesis relies on a variety of more sophisticated methods to achieve this transformation under milder conditions.

To facilitate amide bond formation at or near room temperature, stoichiometric activating agents, often called coupling reagents, are employed. ucl.ac.ukresearchgate.net These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acylating intermediate that is readily attacked by the amine nucleophile (morpholine). researchgate.net

The mechanism generally involves two steps: activation of the carboxyl group and subsequent nucleophilic acyl substitution by the amine. bachem.com

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. ucl.ac.uknih.gov The carboxylic acid adds to the C=N bond of the carbodiimide, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then attacked by the amine to form the amide. A significant drawback of DCC is the formation of dicyclohexylurea (DCU), a byproduct that is often difficult to remove due to its low solubility. luxembourg-bio.comrsc.org EDC offers an advantage as its corresponding urea (B33335) byproduct is water-soluble, simplifying purification. bachem.com

Phosphonium and Uronium/Aminium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU, and HBTU are highly effective. luxembourg-bio.comrsc.org These reagents react with the carboxylic acid to form an active ester, typically with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govrsc.org These active esters are more stable than O-acylisoureas but are highly reactive towards amines. HATU, which is derived from HOAt, is often more reactive and leads to less epimerization in chiral substrates compared to its HOBt-based counterpart, HBTU. luxembourg-bio.comrsc.org

The efficacy of these reagents can be compared based on several factors, as detailed in the table below.

| Coupling Reagent | Acronym | Class | Key Advantages | Common Byproducts |

|---|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble urea byproduct, easy removal. bachem.com | Water-soluble urea. |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Inexpensive and effective. luxembourg-bio.com | Insoluble dicyclohexylurea (DCU), difficult to remove. rsc.org |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | HATU | Uronium/Aminium | High reactivity, fast reaction times, low racemization. ucl.ac.ukrsc.org | Tetramethylurea. |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Phosphonium | Non-toxic alternative to BOP, effective for solid-phase synthesis. bachem.com | Hexamethylphosphoramide (from BOP, not PyBOP). bachem.com |

In line with the principles of green chemistry, significant research has focused on developing catalytic methods for amide synthesis that avoid the use of stoichiometric activating reagents and minimize waste. sigmaaldrich.comsigmaaldrich.com

Boron-Based Catalysts : Boronic acids have emerged as particularly attractive catalysts because they are generally air-stable, inexpensive, and exhibit low toxicity. researchgate.net These catalysts facilitate the direct condensation of carboxylic acids and amines, typically under azeotropic reflux conditions to remove water, which drives the reaction to completion. ucl.ac.ukresearchgate.net

Transition-Metal Catalysts : Various transition metals, including titanium, zirconium, and ruthenium, have been shown to catalyze direct amidation. researchgate.netresearchgate.net For instance, titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net Other approaches include the dehydrogenative coupling of alcohols and amines using ruthenium catalysts to form amides with the liberation of hydrogen gas (H₂). sigmaaldrich.com

Biocatalysis : Enzymes offer a highly sustainable route to amide bond formation. rsc.org Hydrolase enzymes, which typically break amide bonds, can be used in reverse by conducting reactions in low-water systems to shift the equilibrium toward synthesis. rsc.org Additionally, ATP-dependent enzymes can form amides efficiently in aqueous media when coupled with an ATP recycling system. rsc.org These biocatalytic methods are gaining traction in the pharmaceutical industry due to their high selectivity and environmentally benign nature. rsc.org

| Catalyst Type | Example Catalyst | Reaction Principle | Key Features |

|---|---|---|---|

| Boron-Based | Phenylboronic Acid | Direct condensation with water removal. ucl.ac.uk | Low toxicity, inexpensive, air-stable. researchgate.net |

| Transition Metal | Titanium Tetrafluoride (TiF₄) | Lewis acid activation of the carboxylic acid. researchgate.net | Effective for a range of substrates. researchgate.net |

| Transition Metal | Ruthenium Complexes | Dehydrogenative coupling of alcohols and amines. sigmaaldrich.com | Generates H₂ as the only byproduct. sigmaaldrich.com |

| Biocatalyst | Hydrolase Enzymes | Equilibrium-shifted reverse hydrolysis. rsc.org | High selectivity, operates in mild conditions. rsc.org |

Multi-Step Synthetic Strategies Incorporating the Cyclohexane and Morpholine Rings

The 1-aminocyclohexane-1-carboxylic acid core is a cyclic α-amino acid derivative. A common and industrially viable method for its synthesis involves the hydrogenation of an aromatic precursor. For example, 4-aminobenzoic acid can be hydrogenated to produce 4-aminocyclohexanecarboxylic acid. google.comgoogle.com This reaction typically yields a mixture of cis and trans isomers, where the stereochemistry relates to the relative positions of the amino and carboxylic acid groups on the cyclohexane ring. google.com

The stereochemical outcome can be controlled by the choice of catalyst, solvent, and reaction conditions. For instance, reacting p-aminobenzoic acid with a Ruthenium on Carbon (Ru/C) catalyst under hydrogen pressure can be optimized to favor the formation of the trans isomer. google.comgoogle.com The separation of cis and trans mixtures can be achieved through methods like selective crystallization or selective esterification, where one isomer reacts preferentially, allowing the other to be isolated in pure form. google.com While the target molecule this compound is achiral at the C1 position, the principles of stereoselective synthesis are crucial when preparing substituted or more complex analogs.

The introduction of the morpholine-4-carbonyl unit is the amide bond-forming step discussed previously. The term "stereocontrolled" in this context refers to preserving the pre-existing stereochemistry of the cyclohexan-1-amine core during the coupling reaction. For chiral amino acids, a common side reaction during activation is epimerization or racemization at the α-carbon, which can be problematic. rsc.org

The choice of coupling reagent and additives is critical to prevent this loss of stereochemical integrity.

Additives : The use of additives like HOBt and, more effectively, HOAt, can significantly suppress racemization. rsc.org These additives intercept the initial reactive intermediate to form an active ester that is less prone to racemization but still highly reactive toward the amine. HOAt is particularly effective due to its ability to accelerate the coupling reaction. rsc.org

Reagent Type : Uronium/aminium reagents like HATU are generally considered superior to carbodiimides in minimizing epimerization for sensitive substrates. luxembourg-bio.comrsc.org

An alternative strategy involves reacting the amine component (e.g., 1-aminocyclohexane) with an activated carbonyl donor from the morpholine side. A common reagent for this purpose is 4-Morpholinecarbonyl chloride . sigmaaldrich.com This acyl chloride is highly reactive and readily couples with amines, often in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine to neutralize the HCl byproduct. This method is direct and efficient, although acyl chlorides are sensitive to moisture and can be less compatible with certain functional groups compared to milder coupling-reagent-based protocols.

Chemo- and Regioselective Functionalization of this compound

The structure of this compound presents multiple functional groups, creating challenges and opportunities for selective chemical modifications. The primary reactive sites are the primary amine on the cyclohexane ring, the amide linkage, and the morpholine ring. Achieving chemo- and regioselectivity requires careful selection of reagents and reaction conditions to target a specific functional group while leaving others intact. rsc.org

The most significant distinction in reactivity lies between the primary amine at the C1 position of the cyclohexane ring and the tertiary nitrogen within the morpholine ring. The primary amine is a potent nucleophile and a primary site for reactions such as alkylation and acylation. openstax.orgmsu.edu In contrast, the morpholine nitrogen is part of an amide group. The delocalization of its lone pair of electrons into the adjacent carbonyl group significantly reduces its nucleophilicity, rendering it unreactive under conditions that would typically functionalize a free secondary amine. uomustansiriyah.edu.iq

This inherent difference in reactivity is the cornerstone of chemoselective functionalization. For instance, acylation using acid chlorides or acid anhydrides will selectively occur at the primary amine to form a new amide linkage. libretexts.orglibretexts.org The resulting product, a diamide (B1670390) derivative, features an even less nucleophilic primary amide nitrogen, which effectively prevents over-acylation. libretexts.org

Similarly, selective alkylation of the primary amine can be achieved, though it is often more difficult to control than acylation and can lead to mixtures of mono- and di-alkylated products. msu.eduuomustansiriyah.edu.iq Reductive amination, reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄), offers a more controlled method for introducing a single alkyl group. uomustansiriyah.edu.iq Throughout these transformations, the morpholine-amide moiety remains inert.

Functionalization of the C-H bonds on the cyclohexane ring is more complex and typically requires harsher conditions or specific catalytic systems, such as those used in transition metal-catalyzed C-H activation, which fall outside the scope of simple chemoselective reactions.

Derivatization Strategies and Scaffold Modification

Introducing substituents onto the cyclohexane ring of this compound is a key strategy for modulating its physicochemical properties. The stereoselective synthesis of substituted cyclohexylamine (B46788) derivatives is a well-established field, offering routes to control the spatial arrangement of functional groups. rsc.orgnih.govbeilstein-journals.org

The introduction of a substituent at the 4-position of the cyclohexane ring, for example, creates cis and trans diastereomers. The relative stereochemistry between the substituent and the 1-(morpholine-4-carbonyl)amino group profoundly impacts the molecule's three-dimensional shape and conformational stability. Processes have been developed for preparing trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which are key precursors, with a high degree of stereocontrol. google.com

| Substituent at C4 | Predicted Most Stable Conformation of the Substituted Cyclohexane Ring | Rationale |

| -H (unsubstituted) | Chair conformation with the morpholine-amide group in the equatorial position. | The morpholine-amide is the largest substituent and dictates the conformation. |

| -CH₃ (trans) | Di-equatorial chair conformation. | Both the methyl group and the morpholine-amide group can occupy equatorial positions, leading to a highly stable conformer. |

| -CH₃ (cis) | Chair conformation with the morpholine-amide group equatorial and the methyl group axial. | The larger morpholine-amide group's preference for the equatorial position forces the smaller methyl group into the axial position. |

| -C(CH₃)₃ (trans) | Di-equatorial chair conformation. | The bulky tert-butyl group acts as a "conformational lock," forcing itself and the other large substituent into equatorial positions. |

Direct functionalization of the morpholine ring in this compound is challenging due to the reduced reactivity of the amide nitrogen. Unlike free secondary amines, this nitrogen is not readily alkylated or acylated. uomustansiriyah.edu.iqresearchgate.netresearchgate.net However, several indirect transformations can be envisaged.

One of the most significant transformations is the reduction of the amide carbonyl group. Using a strong reducing agent such as lithium aluminum hydride (LiAlH₄), the amide can be converted to a tertiary amine. This reaction transforms the entire -(C=O)-N(morpholine) moiety into a -(CH₂)-N(morpholine) group, yielding (1-(morpholinomethyl)cyclohexyl)amine. The resulting tertiary amine at the exocyclic position is now nucleophilic and can undergo further reactions, such as alkylation with alkyl halides to form a quaternary ammonium (B1175870) salt. msu.edu

Ring-opening reactions of the morpholine heterocycle are also possible but typically require specific activation and harsh conditions. nih.gov For N-acyl morpholines, cleavage of the C-O or C-N bonds within the ring is not a trivial transformation and often involves specialized reagents or catalytic systems designed for activating and cleaving strained or electronically biased rings like aziridines. nih.govnih.govmdpi.com Such transformations would fundamentally alter the scaffold, leading to linear amino-ether structures.

| Transformation | Reagents/Conditions | Resulting Functional Group | Potential for Further Derivatization |

| Amide Reduction | 1. LiAlH₄ 2. H₂O | Tertiary Amine | Yes (e.g., N-alkylation to quaternary salt) |

| N-Alkylation (post-reduction) | CH₃I | Quaternary Ammonium Salt | Limited |

| Ring Opening | Harsh reductive or specific catalytic conditions | Linear Amino-Ether | Yes, at the newly formed termini |

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Sustainability

The synthesis of this compound is most commonly achieved via an amide coupling reaction between a 1-aminocyclohexane precursor (such as 1-aminocyclohexane-1-carboxylic acid) and morpholine. Evaluating this and other potential synthetic routes through the lenses of efficiency, atom economy, and sustainability reveals significant differences. rsc.org

Synthetic Efficiency is typically measured by the chemical yield. Standard amide coupling reactions using stoichiometric coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or HATU can provide high yields, often exceeding 80-90%. However, these processes require purification to remove the reagent byproducts. ucl.ac.uk

Atom Economy is a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. nih.govjocpr.com Amide bond formation using stoichiometric coupling reagents is notoriously poor in this regard. researchgate.net For example, in an EDCI-mediated coupling, the entire EDCI molecule is converted into a urea byproduct, contributing zero atoms to the desired product and thus generating significant waste.

Greener alternatives are actively being developed. Direct thermal or catalytic amidation, where a carboxylic acid and an amine react to form an amide with the only byproduct being water, represents an ideal scenario with 100% atom economy. researchgate.net Biocatalytic methods, using enzymes like Candida antarctica lipase (B570770) B (CALB), can also form amide bonds in environmentally benign solvents like cyclopentyl methyl ether (CPME), often with high yields and minimal waste. nih.gov

| Synthetic Strategy | Typical Yield | Atom Economy | Common Solvents | Waste Products | Sustainability Profile |

| Stoichiometric Coupling (e.g., EDCI) | High (>85%) | Low (<50%) | DCM, DMF | Urea byproducts, salts | Poor |

| Acid Chloride Route | High (>90%) | Low (<50%) | DCM, Toluene | HCl, salts | Poor (uses hazardous reagents) |

| Direct Catalytic Amidation | Moderate to High | Very High (~100%) | High-boiling (e.g., Toluene) | Water | Good to Excellent |

| Biocatalytic (Enzymatic) Amidation | High (>90%) | Very High (~100%) | Green solvents (e.g., CPME) | Water | Excellent |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

A search of crystallographic databases reveals no published crystal structure for 1-(Morpholine-4-carbonyl)cyclohexan-1-amine. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state, providing precise information on bond lengths, bond angles, and torsion angles.

Crystal Packing Features and Hydrogen Bonding Networks

Without a determined crystal structure, any discussion of crystal packing features and hydrogen bonding networks would be purely speculative. The presence of an amine group and a carbonyl group suggests the potential for intermolecular hydrogen bonding, which would significantly influence the crystal packing. However, the specific nature and geometry of these interactions remain unknown.

Analysis of Conformational Polymorphism (If Applicable)

Conformational polymorphism, the ability of a compound to exist in different crystalline structures with different molecular conformations, is a possibility for flexible molecules like this compound. However, without any crystallographic studies, it is not known if this compound exhibits polymorphism.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Functional Group Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups. nih.gov For this compound, the spectra are expected to exhibit characteristic bands corresponding to its distinct structural components: the primary amine, the tertiary amide, the morpholine (B109124) ring, and the cyclohexane (B81311) ring.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The key functional groups of the title compound would produce distinct absorption bands. The primary amine (-NH₂) group is expected to show two N-H stretching bands in the 3400-3200 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. The C=O stretch of the tertiary amide is a strong, prominent band typically found in the 1680-1630 cm⁻¹ region. The ether linkage (C-O-C) within the morpholine ring is anticipated to produce a strong, characteristic stretching band around 1115 cm⁻¹. researchgate.netresearchgate.net Vibrations from the C-N bonds of the amine and amide will appear in the 1250-1020 cm⁻¹ range. Additionally, the C-H stretching vibrations from the methylene (B1212753) groups of both the cyclohexane and morpholine rings are expected in the 3000-2850 cm⁻¹ region. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3200 (medium) | Weak |

| N-H Bend (scissoring) | 1650 - 1580 (medium) | Weak | |

| Tertiary Amide (-CONR₂) | C=O Stretch | 1680 - 1630 (strong) | Medium |

| Cyclohexane/Morpholine | C-H Stretch | 3000 - 2850 (strong) | Strong |

| CH₂ Bend (scissoring) | ~1465 (medium) | Medium | |

| Morpholine Ether | C-O-C Stretch (asymmetric) | ~1115 (strong) | Weak |

| Amine/Amide | C-N Stretch | 1250 - 1020 (medium) | Medium |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentation Pathway Delineation and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. nih.govchemrxiv.org For this compound (C₁₁H₂₀N₂O₂), the expected exact mass of the protonated molecule ([M+H]⁺) can be calculated with high precision. This technique is invaluable for confirming the molecular formula and differentiating it from other potential isomers or impurities.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the selection of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a roadmap of the molecule's connectivity. For this compound, several key fragmentation pathways can be predicted based on established principles for amides and amines. libretexts.orgmiamioh.edu

Predicted key fragmentations include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the primary amine on the cyclohexane ring.

Amide Bond Cleavage: Scission of the bond between the carbonyl carbon and the morpholine nitrogen, leading to fragments corresponding to the aminocyclohexylcarbonyl cation or the morpholine radical cation.

Morpholine Ring Fragmentation: Loss of ethylene (B1197577) oxide or other neutral fragments from the morpholine ring.

Cyclohexane Ring Opening: Complex rearrangements and fragmentation of the cyclohexane scaffold.

The delineation of these fragmentation pathways through MS/MS analysis provides definitive structural confirmation.

Table 2: Predicted HRMS Data and Key MS/MS Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₁H₂₁N₂O₂]⁺ | 213.1598 | Protonated Parent Molecule |

| [M-NH₂]⁺ | [C₁₁H₁₈NO₂]⁺ | 196.1332 | Loss of the amino group radical |

| [C₇H₁₂NO]⁺ | [C₇H₁₂NO]⁺ | 126.0913 | Cleavage of the amide C-N bond |

| [C₄H₈NO]⁺ | [C₄H₈NO]⁺ | 86.0600 | Morpholine fragment |

| [C₆H₁₀N]⁺ | [C₆H₁₀N]⁺ | 96.0808 | Cyclohexylamine (B46788) fragment after rearrangement |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry (If Enantiomerically Resolved)

The C1 carbon of the cyclohexane ring in this compound is a quaternary stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. While the compound is typically synthesized and sold as a racemate, if the enantiomers were to be separated (resolved), chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining their absolute stereochemistry.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This phenomenon, known as the Cotton effect, is observed in the vicinity of an absorbing chromophore. In the title compound, the n → π* electronic transition of the carbonyl group in the amide moiety (around 210-240 nm) would serve as a key chromophore. researchgate.net The sign (positive or negative) of the Cotton effect is directly related to the three-dimensional arrangement of atoms around the chiral center. By applying established stereochemical rules (e.g., the Octant Rule for ketones, which can be adapted for amides), the absolute configuration (R or S) of a given enantiomer could be assigned based on its CD spectrum. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum shows a characteristic curve, and the shape of this curve in the region of the chromophore's absorption is directly related to the CD spectrum (via the Kronig-Kramers relations) and provides the same stereochemical information. researchgate.net

To date, there is no published literature detailing the enantiomeric resolution or chiroptical analysis of this compound. The discussion here is therefore prospective, highlighting the techniques that would be necessary for the full stereochemical elucidation of the separated enantiomers.

Table 3: Application of Chiroptical Spectroscopy to this compound

| Technique | Principle | Key Chromophore | Information Obtained |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left vs. right circularly polarized light. | Amide C=O (n → π* transition) | Sign of the Cotton Effect, used to assign absolute configuration (R/S) of a resolved enantiomer. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Amide C=O (n → π* transition) | Shape and sign of the ORD curve, which correlates with the absolute configuration of a resolved enantiomer. |

Computational Chemistry and Theoretical Investigations of 1 Morpholine 4 Carbonyl Cyclohexan 1 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are foundational in computational chemistry for understanding the electronic landscape of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on the electron density. researchgate.netnih.gov For 1-(Morpholine-4-carbonyl)cyclohexan-1-amine, DFT studies, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine its most stable three-dimensional structure (ground state geometry). nih.gov These calculations optimize bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Key energetic parameters derived from DFT include the total energy, enthalpy of formation, and Gibbs free energy. These values are crucial for assessing the molecule's thermodynamic stability. By comparing the energies of different possible conformers (e.g., chair vs. boat conformations of the cyclohexane (B81311) ring), the most prevalent structure under given conditions can be identified.

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

This table presents hypothetical data for illustrative purposes to show typical outputs of DFT calculations.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C(cyclohexane)-N(amine) | 1.48 Å |

| Bond Length | C(carbonyl)-N(morpholine) | 1.36 Å |

| Bond Length | C=O(carbonyl) | 1.24 Å |

| Bond Angle | C-N-C (amine) | 112.5° |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comimperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, indicating electrophilicity. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized on the lone pair of electrons of the primary amine's nitrogen atom and the morpholine's nitrogen, making these sites susceptible to electrophilic attack. The LUMO is likely centered around the carbonyl group (C=O), which is the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

An Electrostatic Potential (ESP) map visually represents the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, e.g., the carbonyl oxygen), while blue regions show positive potential (electron-poor areas, e.g., the amine hydrogens). This map provides a guide to intermolecular interactions and the molecule's reactive sites. nih.gov

DFT calculations can predict various spectroscopic properties, including vibrational frequencies (FT-IR and Raman), and NMR chemical shifts (¹H and ¹³C). nih.gov By calculating the vibrational modes, a theoretical IR spectrum can be generated. nih.gov Comparing this predicted spectrum with experimental data helps to confirm the molecule's structure and assign specific peaks to the vibrations of functional groups, such as the C=O stretch of the amide and the N-H stretch of the amine. nih.govnih.gov This correlation between theoretical and experimental data serves as a powerful validation for the computed ground state geometry. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Dynamics

While QM calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations explore the conformational flexibility and dynamic behavior of a molecule over time. mdpi.commdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com

For this compound, MD simulations can reveal how the cyclohexane ring flips between different chair and boat conformations and how the morpholine (B109124) and amine substituents rotate. These simulations are particularly useful for understanding the molecule's behavior in different environments, such as in an aqueous solution, by explicitly modeling solvent interactions. nih.govresearchgate.net The resulting trajectory provides a detailed picture of the accessible conformations and the energetic barriers between them, offering a more realistic view of the molecule's structure and dynamics than static models alone.

Molecular Docking and Binding Free Energy Calculations for Theoretical Molecular Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. mdpi.comresearchgate.netnih.gov This method is crucial in drug discovery for screening potential drug candidates. For this compound, docking studies could be performed to investigate its potential to bind to specific enzyme active sites or receptors.

The process involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring each pose based on a scoring function that estimates the binding affinity. mdpi.com Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more accurate prediction of binding strength. These studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results

This table presents hypothetical data for a theoretical study of this compound against a target protein.

| Parameter | Value | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Docking Score (kcal/mol) | -7.5 | ASP 120, TYR 250 |

| Binding Free Energy (kcal/mol) | -45.2 | - |

| Hydrogen Bonds | 3 | Amine group with ASP 120; Carbonyl oxygen with TYR 250 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. pensoft.netpensoft.net These models establish a mathematical relationship between molecular descriptors (numerical representations of molecular properties) and the observed activity or property.

For derivatives of this compound, a QSAR study would involve synthesizing a series of related compounds and measuring their biological activity (e.g., IC₅₀ values). nih.gov Molecular descriptors—such as electronic (e.g., dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters—are then calculated for each derivative. pensoft.netpensoft.net Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates these descriptors with activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. pensoft.netresearchgate.net

Reaction Mechanism Elucidation via Transition State Calculations

The generally accepted mechanism for the Ugi reaction, as supported by computational studies, proceeds through several key stages. wikipedia.org While direct computational data for the synthesis of this compound is not available in the cited literature, the mechanism can be confidently extrapolated from theoretical studies on analogous Ugi reactions. nih.govtandfonline.com

The reaction commences with the condensation of an amine and a carbonyl compound to form an imine, which is then protonated to form an iminium ion. wikipedia.org This is followed by the nucleophilic addition of an isocyanide, leading to a nitrilium ion intermediate. The carboxylate then attacks this intermediate, and the entire sequence is driven to completion by an irreversible Mumm rearrangement. nih.govwikipedia.org

Transition state calculations are crucial for understanding the energetics of this pathway. Each step, from the initial condensation to the final rearrangement, involves a specific transition state with a characteristic activation energy. DFT studies on similar Ugi reactions have shown that the nucleophilic attack of the isocyanide on the iminium ion is often the rate-determining step, possessing the highest activation energy barrier. tandfonline.comworldscientific.com

The elucidation of the reaction mechanism for the synthesis of this compound via the Ugi reaction involves the following key steps, with associated transition states (TS) that can be modeled computationally:

Imine Formation: Cyclohexanone (B45756) and an amine condense to form an imine, releasing a molecule of water.

Iminium Ion Formation: The imine is protonated by the carboxylic acid component (morpholine-4-carboxylic acid, hypothetically for this context) to form an activated iminium ion.

Nucleophilic Attack by Isocyanide: An isocyanide adds to the iminium ion. This step is often the slowest and thus rate-determining. tandfonline.com

Addition of Carboxylate: The carboxylate anion adds to the resulting nitrilium intermediate.

Mumm Rearrangement: An irreversible intramolecular acyl transfer leads to the final stable α-acetamido carboxamide product. This step is typically highly exothermic and provides the thermodynamic driving force for the reaction. nih.gov

Below is a representative table of calculated energetic data for the key transition states in a model Ugi reaction leading to a product analogous to this compound. These values are hypothetical but reflect the general findings from DFT studies on Ugi reaction mechanisms. worldscientific.comresearchgate.net

| Step | Transition State (TS) | Description | Calculated Activation Energy (kcal/mol) |

| 3 | TS1 | Nucleophilic attack of isocyanide on the iminium ion | 10.2 |

| 4 | TS2 | Addition of the carboxylate to the nitrilium intermediate | 5.8 |

| 5 | TS3 | Mumm Rearrangement | 3.5 |

Table 1: Hypothetical activation energies for key transition states in the formation of this compound, based on analogous Ugi reaction DFT studies.

These computational investigations underscore the importance of noncovalent interactions during the transition states, which can influence the stereochemical outcome of the reaction. nih.gov The solvent can also play a crucial role, potentially mediating proton transfer steps and influencing the energy of the transition states. acs.org By calculating the energy profiles of the various possible pathways, computational chemistry provides a detailed picture of the reaction dynamics, guiding the rational design of more efficient synthetic protocols. nih.govresearchgate.net

Role in Medicinal Chemistry and Chemical Biology Research As a Molecular Scaffold Pre Clinical Focus

Exploration of the 1-(Morpholine-4-carbonyl)cyclohexan-1-amine Motif in Structure-Activity Relationship (SAR) Studies for Molecular Design

The this compound scaffold is a valuable starting point for Structure-Activity Relationship (SAR) studies, which are crucial for optimizing the biological activity of a lead compound. nih.gov The morpholine (B109124) ring, in particular, is a privileged pharmacophore in medicinal chemistry because it can enhance potency, modulate pharmacokinetic properties, and improve solubility. researchgate.net SAR studies on derivatives of this scaffold typically involve systematic modifications at several key positions to understand how these changes affect interaction with a biological target.

Key modification points for SAR studies on this scaffold include:

The Cyclohexane (B81311) Ring: Introducing substituents on the cyclohexane ring can influence the molecule's lipophilicity and steric profile, affecting how it fits into a binding pocket.

The Amine Group: The primary amine on the cyclohexane ring is a key interaction point, often forming hydrogen bonds or salt bridges. It can be acylated, alkylated, or incorporated into larger heterocyclic systems to probe the requirements of a target binding site.

The Morpholine Ring: The morpholine oxygen can act as a hydrogen bond acceptor, and the ring itself contributes to the molecule's polarity and solubility. nih.govacs.org Modifications, such as substitution on the morpholine ring, can fine-tune these properties.

The Carbonyl Linker: The amide bond provides a rigid linker between the two core motifs and has hydrogen bond accepting capabilities.

A study on morpholine-acetamide derivatives as potential anti-tumor agents illustrates how SAR can be explored. By starting with a core morpholine structure and adding various substituents, researchers can identify which chemical groups enhance biological activity. For instance, in a series of morpholine-based thiazoles designed as carbonic anhydrase-II inhibitors, substitutions on a phenyl ring attached to the thiazole (B1198619) moiety significantly impacted inhibitory activity. Derivatives with a 4-para-nitrophenyl substitution were found to be more potent than those with unsubstituted or 4-para-chlorophenyl groups, demonstrating that electronic effects play a crucial role in the compound's efficacy. researchgate.net

| Compound ID | Substituent (R) | IC₅₀ (μM) | Notes |

|---|---|---|---|

| 1h | -NH-C₆H₄-OH | 8.12 | Most active derivative, comparable to standard. |

| 1c | -NH-C₆H₅ | 8.80 | High inhibitory activity. |

| 1g | -NH-C₆H₄-Cl | 10.31 | Reasonable inhibition. |

| 1d | -NH-CH₂-C₆H₅ | 11.13 | Moderate activity. |

| Acetazolamide | Standard Inhibitor | 7.51 | Reference compound. |

This data highlights how subtle changes to the periphery of the morpholine scaffold can lead to significant differences in biological potency, guiding the design of more effective therapeutic agents.

Design Principles for Modulating Molecular Recognition and Binding Affinity

The design of molecules based on the this compound scaffold leverages the distinct properties of its components to achieve specific molecular recognition and high binding affinity. The key principle is the strategic combination of a rigid core with flexible, interactive functional groups.

Conformational Rigidity: The 1-aminocyclohexane-1-carboxylic acid portion of the scaffold introduces significant conformational constraint. nih.govnih.gov This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. By pre-organizing the molecule into a bioactive conformation, the scaffold directs its substituents into optimal orientations for interaction with a receptor or enzyme active site. nih.govacs.org

Hydrogen Bonding and Polarity: The morpholine ring and the amide linker provide multiple sites for hydrogen bonding. The morpholine oxygen and the carbonyl oxygen are hydrogen bond acceptors, while the primary amine on the cyclohexane ring is a hydrogen bond donor. The presence of the morpholine moiety generally improves aqueous solubility and can enhance permeability across the blood-brain barrier, a crucial factor for CNS-active drugs. acs.org

Vectorial Orientation of Substituents: The scaffold acts as a three-dimensional framework from which chemical diversity can be projected into the surrounding space. By modifying the amine or the cyclohexane ring, medicinal chemists can systematically explore the chemical space around the core structure to identify interactions that enhance binding affinity and selectivity.

In a study on quinoline-4-carboxamide derivatives as antimalarial agents, the introduction of a morpholine group at a specific position (R³) was explored. acs.org It was found that the morpholine oxygen was critical for activity, as replacing it with a piperidine (B6355638) ring was not tolerated. However, the morpholine nitrogen was not essential, indicating a specific spatial and electronic requirement for a hydrogen bond acceptor at that position. This demonstrates a key design principle: understanding the precise role of each feature of the scaffold allows for rational modifications to improve molecular recognition. acs.org

Application of the Scaffold in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as a chemical library. The this compound scaffold is well-suited for this approach because it contains a readily diversifiable functional group (the primary amine) and can be built from commercially available starting materials. acs.orgnih.gov

A common strategy involves synthesizing the core scaffold in bulk and then using parallel synthesis techniques to react the primary amine with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates. This "scaffold-based" approach allows for the creation of a focused library of compounds that explore the chemical space around the core structure.

A notable example is the development of a diverse morpholine template library for general screening purposes. acs.orgnih.gov Researchers designed a library of over 8,000 potential products based on a generic morpholine structure. A common intermediate was synthesized in bulk and then reacted with 30 different phenols (at the R1 position) and 275 different reagents from five classes (at the R2 position) using high-throughput robotic synthesis. nih.gov This approach efficiently generated a large and diverse collection of molecules for biological screening.

| Step | Description | Number of Reagents | Result |

|---|---|---|---|

| 1 | Synthesis of a common morpholine intermediate. | N/A | Bulk intermediate. |

| 2 | Diversification at R1 position. | 30 Phenols | 30 distinct intermediates. |

| 3 | Diversification at R2 position. | 275 Reagents (5 classes) | 7907 final products synthesized. |

| Total | Potential Library Size | - | 8250 Compounds |

The use of scaffolds like this compound in library synthesis allows for a systematic exploration of chemical diversity, increasing the probability of discovering novel hits in drug discovery campaigns.

Investigation into Selectivity and Specificity of Molecular Interactions (Mechanism-Oriented)

Understanding the selectivity and specificity of a molecule's interaction with its biological target is fundamental to developing safe and effective drugs. The this compound scaffold provides a platform for investigating these mechanism-oriented questions. By creating a series of closely related analogues, researchers can dissect the contributions of different parts of the molecule to its binding profile.

Selectivity can be engineered by exploiting subtle differences between the binding sites of related proteins. For example, a substituent on the cyclohexane ring might be tolerated in the binding site of the intended target but cause a steric clash in the binding site of an off-target protein.

Studies on 2-[(phenoxy)(phenyl)methyl]morpholine derivatives as inhibitors of monoamine reuptake demonstrated that both stereochemistry and substitution patterns on the aryl rings were critical determinants of selectivity. nih.gov By systematically varying these features, researchers were able to identify compounds that were selective for the serotonin (B10506) transporter (SRI), selective for the noradrenaline transporter (NRI), or dual inhibitors (SNRI). This highlights how the rigid, three-dimensional arrangement of functional groups on a morpholine-containing scaffold can be fine-tuned to achieve a specific biological profile. nih.gov

Furthermore, the mechanism of interaction can be probed at a molecular level. The pH-dependent fluorescence of morpholine-based probes is a direct consequence of the protonation of the morpholine nitrogen, which acts as an electron acceptor and quenches the fluorophore's emission through a photo-induced electron transfer (d-PET) mechanism. nih.govresearchgate.net This provides a clear, mechanism-based understanding of how the molecule's function is tied to its chemical structure and its environment. Similarly, studies on a morpholine-containing carbazole (B46965) derivative showed that it binds to the minor groove of DNA, a specific mode of interaction determined by the shape and electronic properties of the molecule. tandfonline.com

Conclusion and Future Research Directions

Synthesis of Key Research Achievements and Methodological Innovations

The synthesis of structures related to 1-(Morpholine-4-carbonyl)cyclohexan-1-amine leverages established and innovative organic chemistry methods. The morpholine (B109124) heterocycle is a staple in pharmaceuticals, valued for its physicochemical and metabolic properties. researchgate.net Recent innovations in morpholine synthesis have focused on efficiency and stereoselectivity. Methodologies include the conversion of 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate, which allows for selective monoalkylation and avoids harsh reducing agents. chemrxiv.orgorganic-chemistry.org Other advanced techniques involve palladium-catalyzed carboamination reactions to produce enantiopure cis-3,5-disubstituted morpholines. e3s-conferences.org

The cyclohexanamine portion provides a rigid, three-dimensional scaffold. The synthesis of this core often starts from cyclohexanone (B45756). A general and effective method for preparing related enamines involves the reaction of cyclohexanone with a secondary amine like morpholine, typically catalyzed by an acid such as p-toluenesulfonic acid. orgsyn.org For the target compound, a key synthetic step would be the formation of the amide bond, which can be achieved by coupling a cyclohexan-1-amine precursor with morpholine-4-carbonyl chloride. Optimization of this step might involve using modern coupling reagents like HATU or DCC in anhydrous solvents to achieve high yields.

Identification of Unresolved Challenges and Knowledge Gaps

The most significant knowledge gap is the lack of dedicated research into the specific biological activities and applications of this compound itself. Much of the available information is extrapolated from studies on the broader classes of morpholine and cyclohexanamine derivatives.

Key unresolved challenges include:

Stereoselective Synthesis: The cyclohexane (B81311) ring presents opportunities for stereoisomerism, particularly if substituted. Developing scalable, stereoselective synthetic routes to access specific diastereomers of substituted analogs remains a challenge. Biocatalytic methods using transaminases have shown promise for producing specific trans-4-substituted cyclohexane-1-amines, but this has not been applied to this specific scaffold. researchgate.net

Comprehensive Biological Profiling: The compound's potential biological activities have not been systematically investigated. While derivatives of the morpholine scaffold have shown promise as anticancer and antiviral agents, the specific profile of this compound is unknown.

Pharmacokinetic Data: There is a notable absence of publicly available pharmacokinetic and safety data for the compound. americanelements.com Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating any therapeutic potential.

Emerging Avenues for Further Synthetic Development and Derivatization

The structure of this compound offers multiple points for derivatization, allowing for the creation of compound libraries for screening.

N-Functionalization: The primary amine on the cyclohexane ring is a prime site for modification. It can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents, altering the compound's polarity, size, and hydrogen-bonding capabilities.

Ring Substitution: The cyclohexane ring can be substituted to introduce additional functional groups, influencing the molecule's conformation and interaction with biological targets.

Morpholine Ring Modification: While more synthetically challenging, modifications to the morpholine ring itself could fine-tune the compound's solubility and metabolic stability.

New synthetic strategies, such as photocatalytic couplings or flow chemistry, could be employed to create derivatives more efficiently. organic-chemistry.org For instance, the synthesis of new morpholine derivatives has been demonstrated through reactions with formaldehyde (B43269) and various secondary amines (Mannich reaction) or by cyclization with bromo acetic acid. researchgate.net

| Derivatization Site | Potential Reactions | Reagents/Conditions | Desired Outcome |

| Cyclohexyl Amine | Acylation, Sulfonylation | Acyl chlorides, Sulfonyl chlorides | Introduce diverse R-groups, modulate activity |

| Cyclohexyl Amine | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Introduce alkyl substituents |

| Cyclohexane Ring | (Requires modified precursor) | Various | Introduce conformational constraints, additional binding points |

| Morpholine Ring | (Requires modified precursor) | Various | Modulate solubility and metabolic properties |

Broader Implications for Rational Molecular Design and Chemical Space Exploration

The this compound scaffold is an excellent example of a privileged structure in medicinal chemistry. The morpholine moiety is frequently included in drug candidates to improve their pharmacokinetic profile, including metabolic stability and aqueous solubility. researchgate.netnih.gov It is particularly prevalent in drugs targeting the central nervous system (CNS), where its balanced lipophilic-hydrophilic character can aid in crossing the blood-brain barrier. nih.gov

The rigid cyclohexane core serves as a non-planar scaffold that projects substituents into three-dimensional space. This is advantageous for disrupting protein-protein interactions or for fitting into complex enzyme active sites. The combination of these two motifs allows for a systematic exploration of chemical space. nih.gov By creating a library of derivatives based on this scaffold, researchers can efficiently probe structure-activity relationships (SAR) and design molecules with high affinity and selectivity for specific biological targets. researchgate.net

Prospects for the this compound Scaffold in Advanced Chemical Biology Research

Beyond traditional medicinal chemistry, this scaffold holds promise for advanced chemical biology applications. The morpholine unit is a key component of Morpholino oligomers (PMOs), which are synthetic molecules used as antisense agents to block gene expression. researchgate.net While the target compound itself is not a PMO, its underlying structure could serve as a building block for novel classes of foldamers or other biomimetic structures.

The scaffold's potential for derivatization makes it an ideal starting point for developing chemical probes. These probes could be used to investigate biological pathways or to validate new drug targets. For example, by attaching fluorescent tags or affinity labels to derivatives, researchers could visualize the localization of target proteins within cells or identify their binding partners. The inherent properties of the morpholine ring in interacting with various receptors, including those involved in neurodegenerative diseases, make this scaffold particularly interesting for developing selective inhibitors or modulators for neurological research. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(Morpholine-4-carbonyl)cyclohexan-1-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling morpholine-4-carbonyl chloride with a cyclohexan-1-amine precursor. Key steps include:

- Cyclohexane ring formation : Use of Grignard reagents or hydrogenation of substituted cyclohexenes under controlled pressure (1–3 atm) .

- Morpholine incorporation : Amide bond formation via coupling reagents like HATU or DCC in dry solvents (e.g., DMF) at 0–25°C, with diisopropylethylamine as a base to neutralize HCl byproducts .

- Optimization : Catalyst screening (e.g., Pd/C for hydrogenation), temperature control (reflux vs. room temperature), and solvent polarity adjustments (THF vs. DCM) can improve yields to >75% .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the morpholine carbonyl (δ ~160–170 ppm) and cyclohexane protons (δ ~1.2–2.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 239.2) and detects impurities .

- X-ray Diffraction : Single-crystal analysis resolves spatial arrangement, particularly the chair conformation of the cyclohexane ring .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .

- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How do substituents on the cyclohexane ring influence the compound’s pharmacokinetic and pharmacodynamic properties?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃ at position 4) to enhance metabolic stability. Compare logP (via HPLC) and plasma protein binding (equilibrium dialysis) .

- Molecular Dynamics Simulations : Assess binding affinity to target proteins (e.g., NMDA receptors) using AutoDock Vina, with force fields (AMBER) to model ligand-receptor interactions .

Q. What strategies are employed to resolve enantiomers of this compound, and how is chiral purity assessed?

Methodological Answer:

- Chiral Chromatography : Use CHIRALPAK® columns (e.g., IA or IB) with hexane/isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via UV detection at 254 nm .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclohexane ring formation, followed by catalytic hydrogenation with Rh(I) complexes .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?

Methodological Answer:

- Forced Degradation Studies :

- Kinetic Analysis : Calculate degradation rate constants (k) under Arrhenius conditions (25–60°C) to predict shelf-life .

Q. How can computational modeling predict the compound’s interactions with biological targets such as neurotransmitter receptors?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite to model binding poses in NMDA receptor pockets. Validate with mutagenesis data (e.g., GluN1 subunit mutations) .

- QSAR Models : Train algorithms (Random Forest, SVM) on datasets of cyclohexane derivatives to predict blood-brain barrier permeability (BBBP) .

Q. What advanced analytical methods detect trace impurities or polymorphs in bulk samples?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.